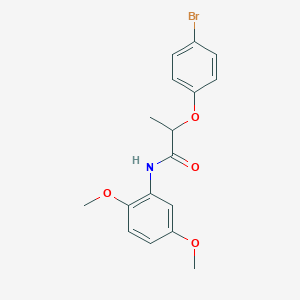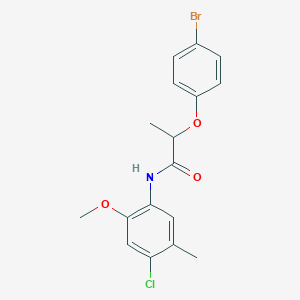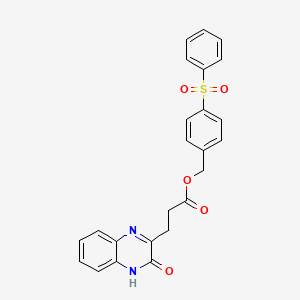![molecular formula C28H20Cl2N4O5 B4113297 N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide)](/img/structure/B4113297.png)
N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide)
Vue d'ensemble
Description
N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide), also known as Oxybisbenzohydrazide (OBH), is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. OBH is a hydrazide derivative that has been synthesized for use in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
Studies: Further studies are needed to determine the mechanism of action of OBH, which may provide insights into its biological effects.
Conclusion:
In conclusion, OBH is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. OBH can be synthesized through a simple one-pot reaction and has been used in various scientific research applications, including antimicrobial activity, antioxidant activity, and metal ion sensing. OBH has several advantages and limitations for lab experiments, and there are several future directions for the research on OBH, including the development of OBH-based drugs and materials, in vivo studies, and mechanism of action studies.
Avantages Et Limitations Des Expériences En Laboratoire
OBH has several advantages and limitations for lab experiments. Some of the advantages include:
1. Easy synthesis: OBH can be synthesized using a simple one-pot reaction.
2. Versatile applications: OBH has been used in various scientific research applications, including antimicrobial activity, antioxidant activity, and metal ion sensing.
3. Low toxicity: OBH has been found to have low toxicity, making it a safe compound for use in lab experiments.
Some of the limitations of OBH include:
1. Limited solubility: OBH has limited solubility in water, which may make it difficult to use in certain experiments.
2. Lack of in vivo studies: There is a lack of in vivo studies on the biological effects of OBH, which limits its potential applications in the field of medicine.
Orientations Futures
There are several future directions for the research on OBH. Some of these include:
1. Development of OBH-based drugs: OBH has shown promising results in various scientific research applications, making it a potential candidate for the development of new drugs.
2. In vivo studies: Further in vivo studies are needed to determine the biological effects of OBH in living organisms.
3. Development of OBH-based materials: OBH has been used as a fluorescent probe for the detection of metal ions, making it a potential candidate for the development of new materials.
4.
Applications De Recherche Scientifique
OBH has been used in various scientific research applications, including:
1. Antimicrobial activity: OBH has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
2. Antioxidant activity: OBH has been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
3. Anti-inflammatory activity: OBH has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
4. Metal ion sensing: OBH has been used as a fluorescent probe for the detection of metal ions such as copper and iron.
Propriétés
IUPAC Name |
2-chloro-N'-[4-[4-[[(2-chlorobenzoyl)amino]carbamoyl]phenoxy]benzoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N4O5/c29-23-7-3-1-5-21(23)27(37)33-31-25(35)17-9-13-19(14-10-17)39-20-15-11-18(12-16-20)26(36)32-34-28(38)22-6-2-4-8-24(22)30/h1-16H,(H,31,35)(H,32,36)(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJABNAUFFQASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(2-chlorobenzohydrazide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)

![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4113261.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4113273.png)
![4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4113289.png)

![N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4113312.png)
